Cas no 2024573-87-1 (4,5,7-Trichloro-6-methyl-3-nitroquinoline)

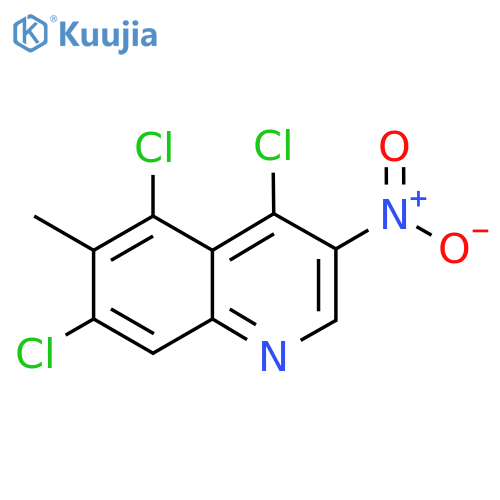

2024573-87-1 structure

商品名:4,5,7-Trichloro-6-methyl-3-nitroquinoline

CAS番号:2024573-87-1

MF:C10H5Cl3N2O2

メガワット:291.517899274826

CID:5267525

4,5,7-Trichloro-6-methyl-3-nitroquinoline 化学的及び物理的性質

名前と識別子

-

- 4,5,7-trichloro-6-methyl-3-nitroquinoline

- Quinoline, 4,5,7-trichloro-6-methyl-3-nitro-

- 4,5,7-Trichloro-6-methyl-3-nitroquinoline

-

- インチ: 1S/C10H5Cl3N2O2/c1-4-5(11)2-6-8(9(4)12)10(13)7(3-14-6)15(16)17/h2-3H,1H3

- InChIKey: RTEPSCMXSPNQLP-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C)C(=CC2C1=C(C(=CN=2)[N+](=O)[O-])Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 312

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 58.7

4,5,7-Trichloro-6-methyl-3-nitroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361533-0.5g |

4,5,7-trichloro-6-methyl-3-nitroquinoline |

2024573-87-1 | 0.5g |

$713.0 | 2023-03-07 | ||

| Enamine | EN300-361533-0.1g |

4,5,7-trichloro-6-methyl-3-nitroquinoline |

2024573-87-1 | 0.1g |

$653.0 | 2023-03-07 | ||

| Enamine | EN300-361533-0.05g |

4,5,7-trichloro-6-methyl-3-nitroquinoline |

2024573-87-1 | 0.05g |

$624.0 | 2023-03-07 | ||

| Enamine | EN300-361533-1.0g |

4,5,7-trichloro-6-methyl-3-nitroquinoline |

2024573-87-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-361533-5.0g |

4,5,7-trichloro-6-methyl-3-nitroquinoline |

2024573-87-1 | 5.0g |

$2152.0 | 2023-03-07 | ||

| Enamine | EN300-361533-2.5g |

4,5,7-trichloro-6-methyl-3-nitroquinoline |

2024573-87-1 | 2.5g |

$1454.0 | 2023-03-07 | ||

| Enamine | EN300-361533-10.0g |

4,5,7-trichloro-6-methyl-3-nitroquinoline |

2024573-87-1 | 10.0g |

$3191.0 | 2023-03-07 | ||

| Enamine | EN300-361533-0.25g |

4,5,7-trichloro-6-methyl-3-nitroquinoline |

2024573-87-1 | 0.25g |

$683.0 | 2023-03-07 |

4,5,7-Trichloro-6-methyl-3-nitroquinoline 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

2024573-87-1 (4,5,7-Trichloro-6-methyl-3-nitroquinoline) 関連製品

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量